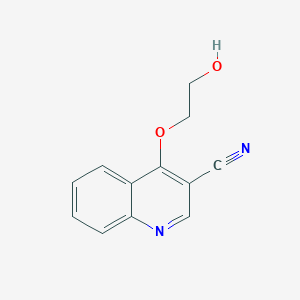

4-(2-Hydroxyethoxy)quinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-hydroxyethoxy)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-7-9-8-14-11-4-2-1-3-10(11)12(9)16-6-5-15/h1-4,8,15H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHFFSVADJYGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C#N)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of Hydroxyethoxy-Substituted Quinolines

<_Step_2>

Preamble: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast range of pharmacological applications.[1][2] From the historical success of quinine and chloroquine in combating malaria to modern applications as anti-inflammatory, anticonvulsant, and cardiovascular agents, the quinoline moiety is a cornerstone of drug discovery.[1] The introduction of a hydroxyethoxy substituent adds a layer of complexity and potential for new biological interactions, making the unambiguous determination of its structure a critical step in the development of novel therapeutics. This guide provides a comprehensive, field-proven strategy for the structural elucidation of these molecules, emphasizing the integration of modern analytical techniques to ensure scientific rigor and absolute confidence in the assigned structure.

The Analytical Challenge: Isomerism and Ambiguity

The Integrated Elucidation Workflow

A successful structural elucidation is not a linear process but an integrated workflow where each analytical technique provides a piece of the puzzle. The causality is key: we begin with techniques that give broad, foundational information and progressively move to more detailed experiments to resolve specific ambiguities.

Caption: Integrated workflow for structural elucidation.

Part 1: Foundational Analysis - Mass Spectrometry

The first step is always to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), provides the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Expert Insight: While both ESI and Electron Ionization (EI) can be used, ESI is often preferred for these moderately polar molecules as it is a "softer" ionization technique, yielding a prominent protonated molecule ([M+H]⁺) with minimal initial fragmentation. This is crucial for confidently identifying the parent ion.

Fragmentation Analysis: The fragmentation pattern provides the first clues to the structure. For hydroxyethoxy-quinolines, characteristic fragmentation patterns often involve the side chain.[3][4]

-

Loss of the hydroxyethyl group: A neutral loss of 45 Da (•CH₂CH₂OH) is a common fragmentation pathway.

-

Cleavage of the ether bond: Expect to see fragments corresponding to the quinoline core and the ethoxy side chain.

-

Ring Fragmentation: Subsequent fragmentation of the quinoline ring itself, often involving the loss of hydrogen cyanide (HCN), can also be observed.[4]

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g., 50-1000 m/z).

-

Analysis: Use the instrument's software to calculate the elemental composition from the accurate mass of the [M+H]⁺ peak. Compare this to the expected formula from the synthesis.

Part 2: The Core of Elucidation - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule.[5] A combination of 1D and 2D NMR experiments is required to piece together the structure.[1][2][6][7]

1D NMR: The Initial Fingerprint

-

¹H NMR: Provides information on the number and environment of protons. Key regions to analyze:

-

Aromatic Region (7.0-9.0 ppm): The splitting patterns of protons on the quinoline core are diagnostic of the substitution pattern.

-

Hydroxyethoxy Side Chain (3.5-5.0 ppm): Typically shows two triplet signals for the -OCH₂CH₂OH protons, along with a signal for the hydroxyl proton (which may be broad and its chemical shift solvent-dependent).

-

-

¹³C NMR & DEPT: Reveals the number of unique carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups.

2D NMR: Assembling the Puzzle

2D NMR experiments are essential for establishing the connectivity between atoms, which is the key to identifying the correct isomer.[6][8][9]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[9] This is invaluable for tracing the proton network within the quinoline rings and confirming the -CH₂CH₂- connectivity in the side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling).[10] This allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the substitution position. HMBC shows correlations between protons and carbons that are 2-3 bonds away.[9][10] By observing a correlation from the protons of the -OCH₂- group to a specific carbon on the quinoline ring, the exact point of attachment can be determined.

Caption: Key HMBC correlations to identify an 8-substituted quinoline.

Example Data Interpretation

Let's consider a hypothetical case where the hydroxyethoxy group is at the C8 position.

Table 1: Hypothetical NMR Data for 8-(2-hydroxyethoxy)quinoline

| Position | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm) | Key HMBC Correlations from Side Chain (H of CH₂a) |

| Quinoline Core | |||

| C2 | 8.9 (dd) | 149.5 | |

| C3 | 7.4 (dd) | 121.8 | |

| C4 | 8.1 (dd) | 136.2 | |

| C5 | 7.5 (d) | 127.0 | |

| C6 | 7.4 (t) | 120.0 | |

| C7 | 7.1 (d) | 110.0 | C7 |

| C8 | - | 154.0 | C8 (³J) |

| C8a | - | 140.5 | C8a |

| C4a | - | 129.0 | |

| Side Chain | |||

| O-CH₂ (a) | 4.3 (t) | 69.5 | - |

| CH₂-OH (b) | 4.0 (t) | 61.0 | - |

Causality in Interpretation: The crucial observation is the HMBC cross-peak between the protons of the methylene group attached to the oxygen (O-CH₂, proton 'a' at 4.3 ppm) and the carbon at 154.0 ppm. The HSQC experiment confirms this carbon has no attached protons, identifying it as a substituted aromatic carbon. The ³J (three-bond) nature of this correlation definitively places the ether linkage at the C8 position.

Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

-

1D Spectra Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a spectrometer of at least 400 MHz.

-

2D Spectra Acquisition:

-

COSY: Use standard parameters to acquire a gradient-selected COSY (gCOSY) experiment.

-

HSQC: Acquire a sensitivity-enhanced gHSQC experiment optimized for a one-bond ¹J(CH) coupling of ~145 Hz.

-

HMBC: Acquire a gHMBC experiment optimized for long-range couplings of 8-10 Hz. This is a less sensitive experiment and may require a longer acquisition time.

-

-

Data Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Assign proton signals first, then use HSQC to assign their directly attached carbons. Finally, use COSY and HMBC to build the molecular fragments and connect them.

Part 3: The Ultimate Confirmation - Single Crystal X-Ray Diffraction

When NMR data is ambiguous, or when absolute confirmation of stereochemistry is required, Single Crystal X-ray Diffraction (XRD) is the gold standard.[11][12][13][14] It provides an unambiguous 3D map of electron density, revealing the precise spatial arrangement of every atom in the molecule.

Expert Insight: The rate-limiting step for XRD is often growing a high-quality single crystal.[11] This can be a significant experimental hurdle. However, the definitive nature of the result justifies the effort, especially in a drug development context where absolute certainty is paramount. For chiral molecules, XRD can also determine the absolute configuration, which is critical for understanding biological activity.[11][12][15]

Protocol: Single Crystal X-Ray Diffraction

-

Crystallization: Attempt to grow single crystals of the compound. This is often a process of trial and error involving techniques such as slow evaporation, vapor diffusion, or solvent layering with a variety of solvent systems.

-

Crystal Selection & Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on the diffractometer.[13]

-

Data Collection: Collect diffraction data using a modern diffractometer, typically with Mo-Kα or Cu-Kα radiation.

-

Structure Solution & Refinement: Solve the structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

-

Validation: The final structure should be validated using metrics such as the R-factor and by checking for any unresolved electron density. The resulting structure provides definitive proof of connectivity and conformation.

Conclusion: A Self-Validating System

By following this integrated workflow, researchers can achieve a high degree of confidence in the structural elucidation of hydroxyethoxy-substituted quinolines. The process is designed to be self-validating: HRMS provides the molecular formula, 1D and 2D NMR piece together the connectivity to propose a specific isomer, and XRD can provide the ultimate, unambiguous confirmation. Each step builds upon the last, creating a logical and scientifically sound basis for the final structural assignment, a critical foundation for any further research or development. Adherence to established data reporting standards, such as those recommended by IUPAC, ensures that this foundational work is clear, reproducible, and trustworthy.[16][17][18]

References

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024, June 3). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Beretta, G., Vistoli, G., Caneva, E., Anselmi, C., & Maffei Facino, R. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459. [Link]

-

Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. Retrieved January 28, 2026, from [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved January 28, 2026, from [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 28, 2026, from [Link]

-

The use of X-ray crystallography to determine absolute configuration. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Nomenclature. (n.d.). IUPAC | International Union of Pure and Applied Chemistry. Retrieved January 28, 2026, from [Link]

-

IUPAC Chemical Nomenclature. (n.d.). Queen Mary University of London. Retrieved January 28, 2026, from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

Theoretical NMR correlations based Structure Discussion. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021, November 15). MDPI. Retrieved January 28, 2026, from [Link]

-

OPSIN: Open Parser for Systematic IUPAC Nomenclature. (n.d.). EMBL-EBI. Retrieved January 28, 2026, from [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

-

STUDIES ON THE SYNTHESIS OF QUINOLINE. (n.d.). J-STAGE. Retrieved January 28, 2026, from [Link]

-

What Is the Role of IUPAC in Standardizing Chemical Nomenclature? (2025, February 1). YouTube. Retrieved January 28, 2026, from [Link]

-

nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 28, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry IUPAC Nomenclature Demystified With A Simple Puzzle Piece Approach. (2014, October 21). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved January 28, 2026, from [Link]

-

Determination of absolute configuration using single crystal X-ray diffraction. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

A Versatile Synthesis of Substituted Isoquinolines. (2012, December 7). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

fragmentation patterns in mass spectra. (n.d.). Chemguide. Retrieved January 28, 2026, from [Link]

Sources

- 1. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. iupac.org [iupac.org]

- 17. IUPAC Nomenclature Home Page [iupac.qmul.ac.uk]

- 18. youtube.com [youtube.com]

Methodological & Application

Application Note: High-Performance Metal Ion Detection Using Quinoline-Based Fluorescent Probes

Executive Summary

This application note details the design, characterization, and validation of quinoline-derived fluorescent probes for the detection of transition metal ions (e.g., Zn²⁺, Cu²⁺, Hg²⁺, Fe³⁺). Quinoline, particularly 8-hydroxyquinoline (8-HQ), serves as a privileged scaffold due to its high quantum yield, rigid planar structure, and versatile coordination chemistry. This guide moves beyond basic synthesis to focus on functional validation , providing rigorous protocols for determining sensitivity (LOD), stoichiometry (Job’s plot), and biological applicability.

Mechanistic Principles: The "Off-On" Switch

To design effective experiments, one must understand the photophysical engine driving the signal. Most quinoline probes operate on the principle of Chelation-Enhanced Fluorescence (CHEF) , often coupled with the suppression of Photoinduced Electron Transfer (PET) .

-

The "Off" State (Free Probe): In the absence of metal ions, the lone pair electrons on the quinoline nitrogen (or adjacent heteroatoms in Schiff bases) populate the excited state of the fluorophore, quenching fluorescence via non-radiative decay (PET).

-

The "On" State (Metal-Bound): Upon metal coordination, the lone pair electrons are engaged in bonding. This raises the energy of the non-bonding orbitals, suppressing PET and allowing radiative decay (fluorescence) to occur. This is the CHEF effect.

Visualization: Sensing Mechanism Pathway[1]

Figure 1: The thermodynamic and kinetic pathway from the quenched "Off" state to the fluorescent "On" state upon metal chelation.

Experimental Protocols

Preparation of Stock Solutions[2][3]

-

Solvent Choice: Quinoline derivatives are often lipophilic. Prepare a 1.0 mM primary stock in HPLC-grade DMSO or Acetonitrile (MeCN).

-

Working Solutions: Dilute the primary stock into the testing buffer (e.g., HEPES or PBS, pH 7.4) to achieve a final probe concentration of 10–20 µM.

-

Critical Note: Ensure the organic co-solvent content (e.g., DMSO) in the final buffer does not exceed 1–5% v/v to prevent precipitation or cellular toxicity.

-

Protocol: Fluorescence Titration & Sensitivity (LOD)

This protocol determines the binding constant (

Steps:

-

Blank Measurement: Place 3.0 mL of the probe working solution (e.g., 10 µM) in a quartz cuvette. Record the fluorescence spectrum (

) (Excitation -

Titration: Aliquot small volumes (e.g., 2–5 µL) of the metal ion stock solution (1.0 mM in water) into the cuvette.

-

Equilibration: Mix by inversion and wait 2 minutes for equilibrium before each scan.

-

Data Collection: Record emission spectra until saturation (fluorescence intensity plateaus).

Data Analysis (LOD Calculation):

The LOD is calculated using the IUPAC standard formula:

- (Sigma): Standard deviation of the fluorescence intensity of the blank probe solution (measure the blank 10 times).

-

(Slope): The slope of the linear regression curve plotted as Fluorescence Intensity (

Table 1: Titration Data Recording Template

| Aliquot # | Vol. Metal Added (µL) | [Metal] Final (µM) | Fluorescence Intensity (a.u.) | |

| 0 (Blank) | 0 | 0 | [Measure 10x for | 0 |

| 1 | 5 | 1.66 | ||

| 2 | 10 | 3.32 | ||

| ... | ... | ... | ||

| Saturation | 100 | 33.0 |

Protocol: Stoichiometry Determination (Job's Plot)

The Method of Continuous Variation (Job's Plot) identifies the binding ratio (e.g., 1:1 or 1:2) between the probe and the metal.[1]

Principle:

Keep the total molar concentration (

Workflow:

-

Prepare equimolar solutions (e.g., 20 µM) of both the Probe and the Metal Ion.

-

Prepare a series of 11 vials with varying ratios (see Diagram 2).

-

Measure fluorescence for each vial.

-

Plot Fluorescence Intensity vs. Mole Fraction of Metal (

). The peak indicates the stoichiometry (0.5 = 1:1, 0.33 = 2:1 Probe:Metal).

Visualization: Job's Plot Workflow

Figure 2: Workflow for the Method of Continuous Variation (Job's Plot) to determine binding stoichiometry.

Protocol: Biological Validation (Cellular Imaging)

To validate the probe for drug development or biological sensing, intracellular imaging is required.

-

Cell Culture: Seed HeLa or KB cells on sterile glass-bottom dishes. Incubate for 24h at 37°C (5% CO₂).

-

Probe Loading: Replace medium with fresh medium containing the Quinoline Probe (e.g., 10 µM). Incubate for 30 mins.

-

Wash: Wash cells 3x with PBS to remove extracellular probe.

-

-

Metal Incubation: Add Metal Ion solution (e.g., ZnCl₂, 20 µM) to the dish. Incubate for 30 mins.

-

Imaging: Use a Confocal Laser Scanning Microscope (CLSM).

-

Channel 1 (Blue/Green): Excitation at probe

, emission at probe -

Channel 2 (Brightfield): To verify cell morphology.

-

-

Cytotoxicity Check: Perform an MTT assay in parallel to ensure the probe is not toxic at the imaging concentration.

Troubleshooting & Optimization (Expert Insights)

-

Interference: If high background fluorescence occurs, check for trace metal contamination in your buffer salts. Use EDTA-treated water or high-purity salts.

-

Solubility Issues: If the Job's plot curve is erratic, the complex might be precipitating. Add a surfactant (e.g., 1% Tween-20) or increase the organic co-solvent ratio.

-

pH Sensitivity: Quinoline nitrogen protonation can mimic metal binding. Always perform a pH titration (pH 2–10) to define the "working window" where the probe is stable and pH-independent (usually pH 6–8).

References

-

Mechanisms & Review

-

LOD Calculation Protocol

-

Job's Plot Methodology

-

Biological Imaging Context

-

8-Hydroxyquinoline Specifics

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ours.ou.ac.lk [ours.ou.ac.lk]

- 8. wasatchphotonics.com [wasatchphotonics.com]

- 9. youtube.com [youtube.com]

- 10. Methods to determine limit of detection and limit of quantification in quantitative real-time PCR (qPCR) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Quinoline Scaffold: A Privileged Framework for Kinase Inhibitor Development

Application Notes & Protocols for Researchers in Drug Discovery

Introduction: The Strategic Importance of the Quinoline Scaffold in Oncology

Protein kinases, enzymes that regulate the majority of cellular signaling pathways, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] Their dysregulation can drive uncontrolled cell proliferation, survival, and angiogenesis—hallmarks of cancer.[2] The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry for its remarkable ability to form the core of potent and selective kinase inhibitors.[3] This bicyclic aromatic heterocycle provides a rigid, synthetically tractable framework that can be strategically decorated with substituents to achieve high-affinity interactions within the ATP-binding pocket of various kinases.[3]

Several FDA-approved drugs underscore the clinical success of this scaffold. Lenvatinib, Cabozantinib, and Bosutinib are prominent examples of quinoline-based multi-kinase inhibitors used to treat a range of cancers, including thyroid, renal, liver, and chronic myelogenous leukemia (CML).[4][5] These agents function by simultaneously blocking key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptors (VEGFR), MET, and BCR-ABL kinases.[6][7][8] This guide provides an in-depth overview of the principles and protocols for developing novel kinase inhibitors based on this versatile scaffold.

Section 1: The Kinase Inhibitor Discovery Cascade

The development of a quinoline-based kinase inhibitor follows a well-defined but iterative cascade, moving from broad screening to detailed characterization. The goal is to identify a compound with high on-target potency, selectivity against a panel of other kinases (to minimize off-target toxicity), and favorable drug-like properties.

Caption: A generalized workflow for kinase inhibitor drug discovery.

Section 2: Foundational Biochemical Assays

The initial step in identifying a novel inhibitor is to measure its ability to block the catalytic activity of the target kinase in a purified, cell-free system.[1] This is typically done using a high-throughput biochemical assay.

Causality Behind Assay Choice:

The choice of assay format is critical and depends on the screening stage. For a primary high-throughput screen (HTS), a robust, cost-effective, and universal assay is paramount. ADP-detection assays, such as ADP-Glo™, are often preferred because they measure the common product of all kinase reactions (ADP) and are therefore applicable to virtually any kinase without the need for specific antibodies or substrates.[9]

Protocol 2.1: Primary Screening and IC50 Determination using ADP-Glo™ Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase. The IC50 value represents the concentration of an inhibitor required to reduce kinase activity by 50%.[1]

Principle: The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction.[10] In the presence of an effective inhibitor, kinase activity is reduced, less ADP is produced, and consequently, the luminescence signal is lower.[10]

Materials:

-

Recombinant Kinase of Interest

-

Kinase-specific substrate peptide

-

ATP (at a concentration equal to the Kₘ for the kinase)[11]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (quinoline derivatives) dissolved in DMSO

-

Control inhibitor (e.g., Staurosporine)

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white assay plates

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.

-

Include "Vehicle Control" wells (DMSO only) for 0% inhibition and "Positive Control" wells with a known inhibitor for 100% inhibition.

-

-

Kinase Reaction:

-

Prepare a Kinase/Substrate master mix in assay buffer.

-

Add 5 µL of the master mix to each well containing the compounds.

-

Prepare an ATP solution in assay buffer.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.[10]

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.[10]

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation: The reliability of the assay is confirmed by the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0, calculated from the control wells, indicates an excellent assay suitable for HTS.

Section 3: Structure-Activity Relationship (SAR) and Lead Optimization

Once initial "hits" are identified, the next phase involves synthesizing and testing analogs to improve potency and selectivity. This iterative process is known as establishing the Structure-Activity Relationship (SAR).[12]

The Logic of SAR:

The goal of SAR is to understand how specific chemical modifications to the quinoline scaffold affect its biological activity.[13] For example, substitutions at different positions on the quinoline ring can enhance interactions with specific amino acid residues in the kinase ATP-binding site, leading to increased potency.[14]

Caption: Inhibition of VEGFR by a quinoline-based drug.

Protocol 4.1: Western Blot for Phospho-Protein Analysis

This protocol is used to determine if a compound inhibits the kinase's activity inside the cell by measuring the phosphorylation state of a downstream substrate protein. A reduction in the phosphorylated protein signal indicates successful target engagement. Principle: Western blotting uses antibodies to detect specific proteins separated by size. To assess kinase activity, two primary antibodies are used: one that detects the phosphorylated form of a substrate protein and another that detects the total amount of that protein, which serves as a loading control. [15] Materials:

-

Cancer cell line expressing the target kinase (e.g., HUVEC cells for VEGFR2)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors [16]* SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST is recommended for phospho-proteins) [16]* Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of the quinoline inhibitor for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.

-

If required by the pathway, stimulate the cells with a growth factor (e.g., VEGF) for a short period (e.g., 15 minutes) before harvesting to induce phosphorylation.

-

Wash cells with cold PBS and lyse them on ice using lysis buffer with inhibitors. [16]

-

-

Gel Electrophoresis and Transfer:

-

Determine protein concentration of the lysates (e.g., via BCA assay).

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. * Separate proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Antibody Incubation and Detection:

-

Block the membrane for 1 hour at room temperature in 5% BSA/TBST to prevent non-specific antibody binding. [16] * Incubate the membrane overnight at 4°C with the primary antibody against the phosphorylated target (e.g., anti-phospho-ERK), diluted in blocking buffer. * Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL detection reagent and visualize the signal on an imaging system.

-

-

Stripping and Reprobing (Self-Validation):

-

To validate the results, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for the total protein (e.g., anti-total-ERK). This confirms that any decrease in the phospho-signal is due to inhibition, not differences in protein loading.

-

Conclusion

The development of kinase inhibitors based on the quinoline scaffold is a cornerstone of modern targeted cancer therapy. [17]The journey from a chemical concept to a clinical candidate is a highly structured, multi-disciplinary process that relies on a cascade of robust biochemical and cellular assays. By understanding the rationale behind each experimental step—from initial high-throughput screening to in-cell target validation—researchers can more effectively navigate the complexities of drug discovery. The protocols and workflows detailed in this guide provide a foundational framework for identifying and optimizing the next generation of potent and selective quinoline-based kinase inhibitors.

References

- A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors - Benchchem.

- Review on recent development of quinoline for anticancer activities.

- The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide - Benchchem.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

- LENVIMA (lenvatinib) Label - accessdata.fda.gov.

- Lenvatinib | CancerQuest.

- Kinase assays | BMG LABTECH. (2020).

- SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy - YouTube. (2022).

- Bosulif (bosutinib): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD.

- How Does LENVIMA® (lenvatinib) Work?.

- An overview of quinoline as a privileged scaffold in cancer drug discovery - Taylor & Francis.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025).

- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC - NIH. (2026).

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021).

- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).

- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024).

- Mechanism of Action (MOA) of LENVIMA® (lenvatinib).

- Western blot for phosphorylated proteins - Abcam.

- CABOMETYX® (cabozantinib) Mechanism of Action.

- Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (2026).

- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022).

- Lenvatinib - StatPearls - NCBI Bookshelf - NIH. (2024).

- Bosutinib - Wikipedia.

- Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed.

- [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed. (2017).

- Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies.

- Definition of bosutinib - NCI Drug Dictionary - National Cancer Institute.

- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.

- Tips for detecting phosphoproteins by western blot | Proteintech Group.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI.

- Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. - ResearchGate.

- Bosulif (bosutinib) tablets label - accessdata.fda.gov.

- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate.

- Cabozantinib - Wikipedia.

- Pan/Phospho Analysis for Western Blot Normalization - LICORbio™.

- Bosulif, INN-bosutinib.

- Kinetic Mechanism of Quinone Oxidoreductase 2 and Its Inhibition by the Antimalarial Quinolines | Biochemistry - ACS Publications.

- Representative quinoline-based kinase inhibitors approved for cancer... - ResearchGate.

- What is the mechanism of action of Cabozantinib? - Patsnap Synapse. (2025).

- 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo | Journal of Medicinal Chemistry - ACS Publications. (2021).

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How Does LENVIMA® (lenvatinib) Work? [lenvima.com]

- 7. cabometyxhcp.com [cabometyxhcp.com]

- 8. Facebook [cancer.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. licorbio.com [licorbio.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the Antibacterial Activity of Quinoline Derivatives

Introduction: The Enduring Relevance of Quinoline Derivatives in Antibacterial Drug Discovery

The quinoline scaffold is a cornerstone in the architecture of numerous synthetic antibacterial agents. Since the discovery of nalidixic acid, the first quinolone, this class of compounds has been extensively modified to generate potent drugs, most notably the fluoroquinolones, which exhibit broad-spectrum activity against a variety of bacterial pathogens.[1][2] Quinolones exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, two essential enzymes that modulate the topology of bacterial DNA, thereby disrupting critical processes like DNA replication.[1][3][4] The continued exploration of novel quinoline derivatives is driven by the urgent need to combat the escalating threat of antibiotic resistance.[1][5]

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial potential of new quinoline derivatives. The protocols herein are designed to be self-validating and are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.[6][7]

I. Essential Materials and Reagents

A successful antibacterial evaluation hinges on the quality and standardization of the materials used.

Bacterial Strains: A representative panel of bacterial strains should be employed, encompassing both Gram-positive and Gram-negative pathogens. It is recommended to include strains from the "ESKAPE" group (Enterococcus faecium , Staphylococcus aureus , Klebsiella pneumoniae , Acinetobacter baumannii , Pseudomonas aeruginosa , and Enterobacter species), which are notorious for their multidrug resistance.[8][9] Reference strains from recognized culture collections (e.g., ATCC) should be used for quality control.

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213, MRSA ATCC 33591), Enterococcus faecalis (e.g., ATCC 29212)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae (e.g., ATCC 700603)

Culture Media:

-

Broth: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most susceptibility testing.[8][10]

-

Agar: Mueller-Hinton Agar (MHA) for agar-based methods and for subculturing.[11]

-

Brain Heart Infusion (BHI) agar can be used for determining the Minimum Bactericidal Concentration (MBC).[12]

-

Tryptic Soy Broth (TSB) is often used for biofilm assays.

Test Compounds and Controls:

-

Quinoline Derivatives: Synthesized and purified derivatives of known concentration. A stock solution (e.g., in dimethyl sulfoxide - DMSO) should be prepared. The final DMSO concentration in the assay should be less than 0.5% to avoid toxicity to the bacteria.[13]

-

Positive Control Antibiotics: Established fluoroquinolones (e.g., ciprofloxacin, levofloxacin) and other relevant antibiotics (e.g., vancomycin for Gram-positives, gentamicin for Gram-negatives) should be included to validate the assay.[14]

-

Negative Controls: Sterility control (broth only) and growth control (broth with inoculum but no compound).

II. Core Experimental Protocols

The following protocols provide a stepwise approach to comprehensively assess the antibacterial profile of quinoline derivatives.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][15][16] The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Test Compound Dilutions: a. In a 96-well microtiter plate, add 50-100 µL of sterile CAMHB to all wells.[8] b. Add a corresponding volume of the quinoline derivative stock solution to the first well to achieve twice the highest desired final concentration. c. Perform a two-fold serial dilution by transferring half the volume from the first well to the second, and so on, down the plate. Discard the excess volume from the last well.

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on MHA, select 4-5 colonies.[11][17] b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15][17] c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[8]

-

Inoculation and Incubation: a. Within 30 minutes of preparation, add the appropriate volume of the diluted bacterial suspension to each well of the microtiter plate.[15] b. Include a growth control well (inoculum without the test compound) and a sterility control well (broth only). c. Incubate the plate at 35 ± 2°C for 18-24 hours under aerobic conditions.[15]

-

Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline derivative where no visible growth is observed.[8][13]

B. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[18][19] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol: MBC Assay

-

Perform an MIC Assay: Follow the MIC protocol as described above.

-

Subculturing: a. From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 50 µL) and plate it onto MHA or BHI agar plates.[12] b. Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

-

Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

-

Interpretation of Results: a. Count the number of colonies on each plate. b. The MBC is the lowest concentration of the quinoline derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[18][19] c. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[18][19]

C. Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate at which a quinoline derivative kills a bacterial population over time.[20] It helps to characterize the concentration-dependent and time-dependent killing properties of the compound.

Protocol: Time-Kill Kinetics Assay

-

Preparation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to approximately 1-5 x 10⁶ CFU/mL in CAMHB. b. Prepare flasks or tubes containing the quinoline derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[21] Also, include a growth control without the compound.

-

Inoculation and Sampling: a. Inoculate the flasks with the bacterial suspension. b. At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[21][22]

-

Viable Cell Counting: a. Perform serial dilutions of the collected aliquots in sterile saline. b. Plate the dilutions onto MHA plates and incubate at 35 ± 2°C for 18-24 hours. c. Count the colonies and calculate the CFU/mL for each time point and concentration.

-

Data Analysis: a. Plot the log₁₀ CFU/mL against time for each concentration. b. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]

D. Anti-Biofilm Activity Assay

Bacterial biofilms are a significant challenge in clinical settings due to their increased tolerance to antibiotics.[23][24] Evaluating the effect of quinoline derivatives on biofilms is crucial.

Protocol: Crystal Violet Biofilm Assay

-

Biofilm Formation: a. Grow bacteria in TSB overnight. b. Dilute the culture and add it to the wells of a 96-well flat-bottom plate. c. Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.

-

Treatment: a. Gently remove the planktonic (free-floating) bacteria by washing the wells with phosphate-buffered saline (PBS). b. Add fresh media containing serial dilutions of the quinoline derivative to the wells. c. Incubate for another 24 hours.

-

Quantification: a. Wash the wells with PBS to remove non-adherent cells. b. Fix the biofilms with methanol for 15 minutes. c. Stain the biofilms with 0.1% crystal violet solution for 15 minutes. d. Wash the wells with water to remove excess stain and allow them to air dry. e. Solubilize the bound stain with 30% acetic acid. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Interpretation: a. A reduction in absorbance compared to the untreated control indicates antibiofilm activity. The Minimum Biofilm Eradication Concentration (MBEC) can be determined as the lowest concentration that causes a significant reduction in biofilm biomass.

III. Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example MIC and MBC Data for Novel Quinoline Derivatives

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| QD-01 | S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |

| E. coli ATCC 25922 | 4 | 8 | 2 | Bactericidal | |

| QD-02 | S. aureus ATCC 29213 | 8 | >32 | >4 | Bacteriostatic |

| E. coli ATCC 25922 | 16 | >64 | >4 | Bacteriostatic | |

| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |

| E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal |

IV. Conclusion

The systematic application of these protocols will enable a robust evaluation of the antibacterial properties of novel quinoline derivatives. By determining the MIC, MBC, time-kill kinetics, and antibiofilm activity, researchers can build a comprehensive profile of their compounds, identify promising candidates for further development, and contribute to the critical effort of overcoming antimicrobial resistance. Adherence to standardized methodologies, such as those outlined by CLSI, is paramount for generating reliable and comparable data.[6][25]

References

- Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial - Journal of Applied Pharmaceutical Science. (2024-02-05).

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021-11-04).

- Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC)

- Minimum bactericidal concentr

- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI.

- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. - SORA. (2020-02-25).

- Minimum Inhibitory Concentration (MIC)

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021-02-04).

- Antibiofilm assay of various test compounds.

- The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PubMed Central.

- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - ASM Journals. (2020-04-21).

- Distributions of MIC values for fluoroquinolones. MIC values for...

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14).

- IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Neg

- Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025-12-15).

- Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds - Journal of Pure and Applied Microbiology.

- Time-Kill Kinetics Assay - Emery Pharma.

- Antimicrobial Susceptibility Testing - St

- Minimum Bactericidal Concentration (MBC)

- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.

- Quinolone antibiotic - Wikipedia.

- Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC - NIH.

- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan.

- Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI.

- Antimicrobial Susceptibility Testing | Area of Focus - CLSI.

- Microbiology guide to interpreting minimum inhibitory concentr

- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1.

- Antibiotic Susceptibility Patterns of Bacterial Isolates from Routine - Dove Medical Press. (2021-03-03).

- In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione)

- Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isol

- Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society.

- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125 - Benchchem.

- Time-kill kinetics assay examining the time- and...

- Synthesis and Antimicrobial Evaluation of New Quinoline Deriv

- Fluoroquinolones: Mechanisms of Action and Resistance - YouTube. (2011-03-29).

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. (2019-02-02).

- Mechanism of action of and resistance to quinolones - PMC - NIH.

- Antibiotic sensitivity testing - Wikipedia.

Sources

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. apjhs.com [apjhs.com]

- 3. youtube.com [youtube.com]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 7. nih.org.pk [nih.org.pk]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. chainnetwork.org [chainnetwork.org]

- 12. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. idexx.dk [idexx.dk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 19. grokipedia.com [grokipedia.com]

- 20. emerypharma.com [emerypharma.com]

- 21. japsonline.com [japsonline.com]

- 22. mdpi.com [mdpi.com]

- 23. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. - SORA [openaccess.sgul.ac.uk]

- 24. journals.asm.org [journals.asm.org]

- 25. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

Validation & Comparative

Bridging the Gap: A Guide to Cross-Validation of Computational and Experimental Data for Quinoline Derivatives

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is not just beneficial—it's paramount. For researchers, scientists, and drug development professionals working with quinoline derivatives, a class of heterocyclic compounds renowned for their broad pharmacological activities, this integration is the cornerstone of efficient and successful research.[1] This guide provides an in-depth, experience-driven framework for the cross-validation of in silico and in vitro data, ensuring a robust and reliable pipeline for the identification and optimization of novel quinoline-based therapeutic agents.

The Imperative of Cross-Validation in Quinoline Research

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anticancer to antimalarial and antimicrobial therapies.[2] The journey from a promising molecular concept to a clinically viable drug is, however, fraught with challenges. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT), offer a rapid and cost-effective means to predict the biological activity and physicochemical properties of novel quinoline derivatives.[3] These in silico approaches allow for the screening of vast virtual libraries and the prioritization of candidates for synthesis and biological evaluation, thereby streamlining the discovery process.

However, computational predictions are models of reality, not reality itself. Their accuracy is contingent on the quality of the underlying algorithms and the datasets used for training. Experimental validation is therefore non-negotiable. It serves not only to confirm or refute computational hypotheses but also to refine the predictive models in an iterative cycle of design, computation, synthesis, and testing. This guide will walk you through a self-validating system where computational insights guide experimental design, and experimental results, in turn, temper and improve the predictive power of computational models.

A Holistic Workflow for Cross-Validation

The following diagram illustrates a comprehensive workflow for the integrated computational and experimental evaluation of quinoline derivatives. This process is designed to be cyclical, fostering continuous refinement of both the candidate molecules and the predictive models.

Caption: A holistic workflow illustrating the iterative process of computational prediction and experimental validation for quinoline derivatives.

Part 1: The Experimental Arm - From Synthesis to Biological Evaluation

The experimental validation of computational predictions begins with the synthesis and characterization of the prioritized quinoline derivatives.

Synthesis of a Representative Quinoline Derivative

The choice of synthetic route depends on the desired substitution pattern. The Friedländer synthesis, for instance, is a versatile method for preparing 2-substituted quinolines.[1]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

-

Reaction Setup: In a round-bottom flask, combine o-aminobenzaldehyde (1 equivalent) and acetophenone (1.1 equivalents) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and pour it into cold water. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylquinoline.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

1.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.[4]

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the synthesized compound with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition: Place the KBr pellet in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the quinoline derivative. For 2-phenylquinoline, expect to see peaks corresponding to C=N stretching of the quinoline ring, C=C stretching of the aromatic rings, and C-H stretching and bending vibrations.

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[5]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Data Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the specific protons and carbons of the quinoline derivative.[6] For 2-phenylquinoline, the aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm), with distinct coupling patterns that can be used to assign each proton. The ¹³C NMR spectrum will show characteristic signals for the carbons of the quinoline and phenyl rings.

Table 1: Representative ¹H NMR Data for a Substituted Quinoline

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.35 | d |

| H-4 | 8.03 | d |

| H-5 | 7.80 | d |

| H-6 | 7.60 | ddd |

| H-7 | 7.75 | ddd |

| H-8 | 8.15 | d |

Note: Chemical shifts are approximate and can vary depending on the specific substituents and solvent.[6]

In Vitro Biological Assays: Assessing Therapeutic Potential

The synthesized and characterized quinoline derivatives are then subjected to biological assays to determine their activity.

1.3.1 Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for 72 hours.[9]

-

MTT Addition: Add MTT solution to each well and incubate for 1.5 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[10]

1.3.2 Antimalarial Activity Assay

In vitro antimalarial activity can be assessed against Plasmodium falciparum strains.

Experimental Protocol: In Vitro Antimalarial Assay

-

Parasite Culture: Culture chloroquine-sensitive or -resistant strains of P. falciparum.

-

Drug Dilution: Prepare serial dilutions of the quinoline derivative in a 96-well plate.

-

Incubation: Add the parasite culture to the wells and incubate.

-

Activity Assessment: Measure parasite growth inhibition using methods such as the [³H]-hypoxanthine incorporation assay.

-

IC₅₀ Determination: Calculate the IC₅₀ value, representing the concentration at which 50% of parasite growth is inhibited.

Part 2: The Computational Arm - Predicting and Rationalizing Activity

The computational arm of the study runs in parallel with the experimental work, providing predictions that guide synthesis and offering a molecular-level understanding of the experimental results.

Density Functional Theory (DFT) Calculations: Unveiling Electronic and Spectroscopic Properties

DFT calculations are a powerful tool for predicting the electronic properties and vibrational frequencies of molecules.[11]

Computational Protocol: DFT Calculations using Gaussian

-

Input File Preparation: Create an input file for the quinoline derivative specifying the desired level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[3]

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to predict the vibrational frequencies (FT-IR spectrum) and confirm that the structure is a true minimum.

-

NMR Chemical Shift Calculation: Calculate the NMR chemical shifts for the optimized structure.

Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.[12]

Computational Protocol: Molecular Docking

-

Protein and Ligand Preparation: Prepare the 3D structures of the target protein and the quinoline derivative.

-

Grid Generation: Define the binding site on the protein.

-

Docking: Run the docking simulation to generate a series of possible binding poses.

-

Scoring and Analysis: Rank the poses based on their docking scores and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

Computational Protocol: QSAR Modeling

-

Data Collection: Compile a dataset of quinoline derivatives with their experimentally determined biological activities (e.g., IC₅₀ values).

-

Descriptor Calculation: Calculate molecular descriptors that quantify the physicochemical properties of the compounds.

-

Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a QSAR model that correlates the descriptors with the biological activity.

-

Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

Part 3: The Crucial Intersection - Cross-Validation and Data Integration

The true power of this integrated approach lies in the cross-validation of data from both arms of the study.

Correlating Computational and Experimental Data

A strong correlation between computational predictions and experimental results provides confidence in both the predictive models and the experimental data.

Statistical Analysis: Correlating Docking Scores with IC₅₀ Values

-

Data Transformation: Convert IC₅₀ values to pIC₅₀ (-logIC₅₀) to have a linear relationship with binding energy.

-

Correlation Plot: Create a scatter plot of the docking scores versus the pIC₅₀ values.

-

Statistical Test: Calculate the Pearson correlation coefficient (r) to quantify the strength and direction of the linear relationship. A good correlation (typically r > 0.6) suggests that the docking protocol is effectively predicting the binding affinity.[13][14]

Table 2: Example of Correlated Docking Scores and Experimental Activity

| Compound | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | pIC₅₀ |

| Quino-A | -8.5 | 1.2 | 5.92 |

| Quino-B | -9.2 | 0.5 | 6.30 |

| Quino-C | -7.8 | 5.8 | 5.24 |

| Quino-D | -9.8 | 0.1 | 7.00 |

Refining Models and Guiding Future Research

Discrepancies between computational and experimental data are not failures but opportunities for refinement. If a compound predicted to be highly active shows poor experimental results, this could indicate limitations in the computational model or unforeseen experimental factors. This feedback loop is essential for improving the predictive accuracy of the models and for generating new hypotheses for the next round of synthesis and testing.

The following diagram illustrates the iterative nature of model refinement:

Caption: The cyclical process of refining computational models with experimental data.

Conclusion: A Self-Validating System for Accelerated Discovery

The cross-validation of computational and experimental data is a dynamic and iterative process that lies at the heart of modern drug discovery. For researchers working with quinoline derivatives, adopting this integrated approach is not just a best practice but a strategic imperative. By leveraging the predictive power of computational chemistry to guide experimental efforts and using robust experimental data to refine and validate in silico models, we can create a self-validating system that accelerates the discovery of novel, effective, and safe quinoline-based therapeutics. This guide provides a foundational framework for this endeavor, empowering researchers to bridge the gap between theory and practice and to navigate the complex path of drug development with greater confidence and efficiency.

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). A correlation graph for docking predicted activity and IC50 values. Retrieved from [Link]

-

Qurrata A'yun, A. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Retrieved from [Link]

-

Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). Retrieved from [Link]

-

Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]

- Xu, Z., Cornilsen, B. C., Popko, D. C., Pennington, W. D., Wood, J. R., & Hwang, J.-Y. (n.d.). Quantitative Mineral Analysis by FTIR Spectroscopy. Michigan Technological University.

-

ResearchGate. (n.d.). A statistical analysis to find out an appropriate docking method. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Retrieved from [Link]

-

SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, February 3). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

Research India Publications. (n.d.). Approach of Density Functional Theory to Molecules Using Gaussian. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fourier Transform Infrared Absorption Spectroscopy for Quantitative Analysis of Gas Mixtures at Low Temperatures for Homeland Security Applications. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Database for Large-Scale Docking and Experimental Results. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [Link]

-

Lin, Y.-H., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 99, 365-372. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

LinkedIn. (2018, September 16). How well do molecular docking scores correlate with experimental binding affinities?. Retrieved from [Link]

-

SBM CDT. (n.d.). Computation in Organic Chemistry – A Practical Excercise. Retrieved from [Link]

-

MDPI. (n.d.). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. Retrieved from [Link]

-

protocols.io. (2023, February 22). MTT (Assay protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Organic Compounds FT-IR Spectroscopy. Retrieved from [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

-

YouTube. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian. Retrieved from [Link]

-

DORAS | DCU Research Repository. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Retrieved from [Link]

-

MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. scispace.com [scispace.com]

- 3. medium.com [medium.com]

- 4. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ripublication.com [ripublication.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.